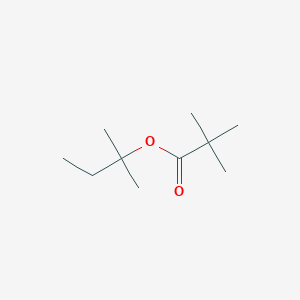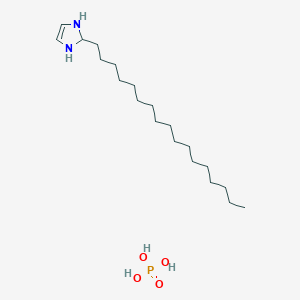![molecular formula C11H17BrClNS B14379879 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-33-8](/img/structure/B14379879.png)
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is an organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a bromine atom, a pentylsulfanyl group, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-bromopyridine with pentylthiol in the presence of a suitable base, followed by quaternization with methyl chloride. The reaction conditions may include:
Solvent: Common solvents used include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pentylsulfanyl group can be oxidized to sulfoxides or sulfones.
Quaternization: The pyridinium ion can participate in further quaternization reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reaction Conditions: These reactions are typically carried out in polar solvents at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation reactions produce sulfoxides or sulfones.
Applications De Recherche Scientifique
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pentylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-methylpyridinium chloride: Lacks the pentylsulfanyl group, making it less hydrophobic.
1-[(Pentylsulfanyl)methyl]pyridin-1-ium chloride: Lacks the bromine atom, affecting its reactivity.
3-Chloro-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride: Substitution of bromine with chlorine alters its chemical properties.
Uniqueness
3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the bromine atom and the pentylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88255-33-8 |
|---|---|
Formule moléculaire |
C11H17BrClNS |
Poids moléculaire |
310.68 g/mol |
Nom IUPAC |
3-bromo-1-(pentylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H17BrNS.ClH/c1-2-3-4-8-14-10-13-7-5-6-11(12)9-13;/h5-7,9H,2-4,8,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KCALLQVMVKCBFS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCSC[N+]1=CC=CC(=C1)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
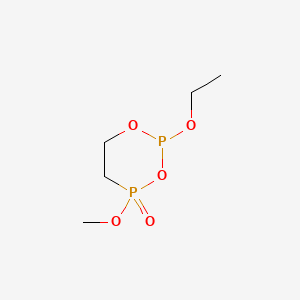
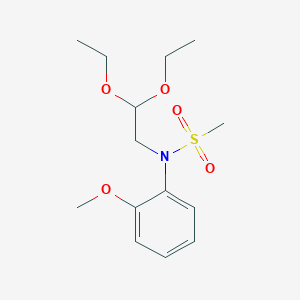

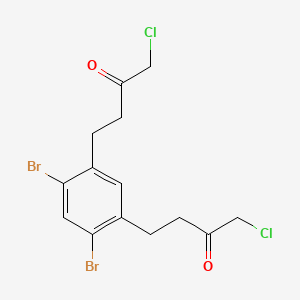
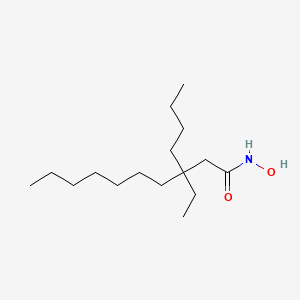

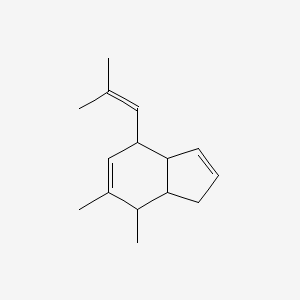

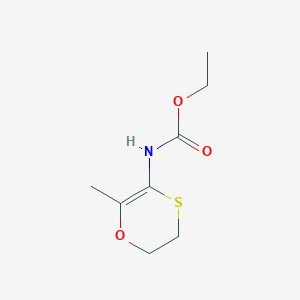
oxophosphanium](/img/structure/B14379860.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
